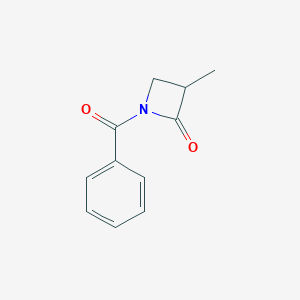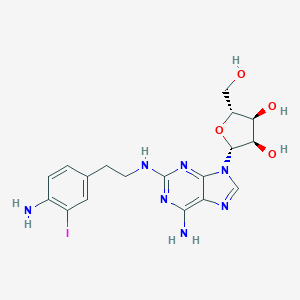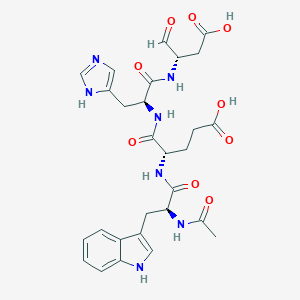
1-Benzoyl-3-methylazetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-3-methylazetidin-2-one, also known as BMK-1, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a derivative of azetidine, a four-membered ring containing nitrogen, and is commonly used in the synthesis of other organic compounds.
Wirkmechanismus
The mechanism of action of 1-Benzoyl-3-methylazetidin-2-one is not well understood, but it is thought to act as a nucleophile in organic reactions. It may also have other properties that make it useful in certain applications.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 1-Benzoyl-3-methylazetidin-2-one. However, it is not intended for use as a drug and has not been studied for its effects on the human body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Benzoyl-3-methylazetidin-2-one in lab experiments is its availability and low cost. It is also relatively easy to synthesize, making it a useful starting material for the synthesis of other compounds. However, its limited solubility in certain solvents and potential toxicity may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for the study of 1-Benzoyl-3-methylazetidin-2-one. One area of interest is its use as a chiral auxiliary in asymmetric synthesis, which could lead to the development of new drugs and other compounds. Other potential applications include the use of 1-Benzoyl-3-methylazetidin-2-one in the synthesis of novel materials and the study of its reactivity in organic reactions.
Conclusion
In conclusion, 1-Benzoyl-3-methylazetidin-2-one is a chemical compound that has been studied extensively for its potential applications in scientific research. Its synthesis, mechanism of action, and potential applications have been explored, and there are many future directions for further study. While its limitations and potential toxicity must be taken into consideration, 1-Benzoyl-3-methylazetidin-2-one remains a useful compound for many research applications.
Synthesemethoden
The synthesis of 1-Benzoyl-3-methylazetidin-2-one can be achieved through a number of methods, including the reaction of benzoyl chloride with 3-methylazetidine-2-one in the presence of a base such as potassium carbonate. Other methods involve the use of different reagents and solvents, but all lead to the same end product.
Wissenschaftliche Forschungsanwendungen
1-Benzoyl-3-methylazetidin-2-one has been used in a variety of scientific research applications, including as a starting material for the synthesis of other compounds and as a reagent in organic chemistry reactions. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
CAS-Nummer |
172373-55-6 |
|---|---|
Molekularformel |
C11H11NO2 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
1-benzoyl-3-methylazetidin-2-one |
InChI |
InChI=1S/C11H11NO2/c1-8-7-12(10(8)13)11(14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChI-Schlüssel |
SEWVDVCSLXYNLY-UHFFFAOYSA-N |
SMILES |
CC1CN(C1=O)C(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC1CN(C1=O)C(=O)C2=CC=CC=C2 |
Synonyme |
2-Azetidinone, 1-benzoyl-3-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Furo[2,3-c]pyridine-7-methanamine](/img/structure/B65110.png)


![(R)-1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B65117.png)


![(6-Methoxybenzo[b]thiophen-2-yl)boronic acid](/img/structure/B65121.png)

![4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid](/img/structure/B65125.png)


